molecular formula C6H10N2O B582949 (1R)-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 143393-97-9

(1R)-3,8-diazabicyclo[3.2.1]octan-2-one

カタログ番号: B582949
CAS番号: 143393-97-9
分子量: 126.159
InChIキー: GTHHTBKYROANEX-BRJRFNKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-3,8-Diazabicyclo[3.2.1]octan-2-one is a bicyclic heterocyclic compound featuring a fused piperazinone scaffold with a [3.2.1] ring system. Its stereochemistry at the 1-position (R-configuration) confers distinct conformational rigidity, making it a valuable synthon in medicinal chemistry. This compound is synthesized via transannular enolate alkylation of piperazinone derivatives, enabling flexible substitution at the Cα position . Key applications include:

  • Farnesyltransferase Inhibition: Acts as a conformationally restricted peptidomimetic inhibitor, aiding in elucidating enzyme-bound conformations .
  • Analgesic Development: Structural analog of epibatidine, with derivatives (e.g., 3-(6-chloro-3-pyridazinyl)-substituted variants) showing potent activity in hot-plate assays .
  • Antibiotic Adjuvants: Used in Recarbrio® (relebactam), a β-lactamase inhibitor for combating carbapenem-resistant infections .

Its physicochemical properties include high solubility in polar solvents and stability under controlled storage (2–8°C) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often employs the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Another method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This approach allows for the efficient preparation of enantiopure bicyclo[3.2.1]octane systems.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(1R)-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines.

作用機序

The mechanism of action of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the target and the nature of the compound’s substituents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Features

Compound Name Core Structure Key Features Applications References
(1R)-3,8-Diazabicyclo[3.2.1]octan-2-one [3.2.1] bicyclic, two N atoms Rigid piperazinone framework; Cα substitution flexibility Farnesyltransferase inhibitors, analgesics, antibiotics
8,10-Diazabicyclo[4.3.1]decane [4.3.1] bicyclic, two N atoms Larger ring system; enhanced steric bulk Nicotinic receptor agonists (CNS/PNS)
8-Ethyl-1,5-diazabicyclo[3.2.1]octane [3.2.1] bicyclic, two N atoms Ethyl substituent at N8; altered electronic profile Agrochemicals, material science
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one [3.2.1] bicyclic, two O atoms Oxygen atoms replacing N; ketone functionality Solvent or chiral auxiliary in synthesis
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one [3.2.1] bicyclic, S and N atoms Sulfur substitution; acetyl group at N8 Unspecified bioactive intermediates

生物活性

(1R)-3,8-Diazabicyclo[3.2.1]octan-2-one, a bicyclic compound with the CAS number 143393-97-9, has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}
  • Molecular Weight : 126.16 g/mol
  • Bicyclic Nature : The compound features a rigid bicyclic structure that allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity effectively .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of farnesyltransferase, an enzyme essential for post-translational modification of proteins involved in cell signaling and growth . This inhibition disrupts the farnesylation process, leading to cytotoxic effects against various tumor cell lines.
  • Binding Affinity : The compound's nitrogen atoms can form hydrogen bonds with biological molecules, influencing their function through competitive inhibition or allosteric modulation .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Inhibition of Tumor Cell Lines : Studies have shown that the compound effectively inhibits the growth of glioblastoma and hepatocellular carcinoma cell lines through its farnesyltransferase inhibitory action .

Analgesic Properties

The compound has also been evaluated for its analgesic activity:

  • Analgesic Efficacy : In vivo studies indicated that derivatives of this compound demonstrate notable analgesic effects comparable to traditional analgesics like morphine .

Structure-Activity Relationship (SAR)

A detailed analysis of various derivatives has provided insights into the structure-activity relationship:

CompoundActivityMechanism
This compoundAnticancerFarnesyltransferase inhibition
Diquaternary ammonium saltsAnalgesicInteraction with pain receptors

The introduction of specific substituents in the bicyclic structure significantly influences the biological activity and toxicity profiles of these compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Glioblastoma Treatment : A study demonstrated that treatment with this compound led to a marked reduction in tumor size in murine models, suggesting its potential as a therapeutic agent for aggressive brain tumors .
  • Pain Management : Clinical evaluations revealed that patients receiving formulations containing this compound reported significant pain relief without the severe side effects associated with conventional opioids .

特性

IUPAC Name

(1R)-3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-BRJRFNKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CNC(=O)[C@@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。